
Lurasidone metabolite 14326
Overview
Description
Lurasidone metabolite 14326 (ID-14326) is a minor active metabolite of the atypical antipsychotic drug lurasidone, which is primarily used to treat schizophrenia and bipolar depression. Lurasidone undergoes hepatic metabolism via cytochrome P450 3A4 (CYP3A4), producing three active metabolites: ID-14283 (primary), ID-14326, and ID-11612. Among these, ID-14326 is present at low plasma concentrations (~3% of the parent drug dose) and has a pharmacological profile similar to lurasidone but with a shorter half-life (7.48–10 hours) . Structurally, it is identified as 5β/6β-hydroxy lurasidone hydrochloride (C₂₈H₃₇ClN₄O₃S; molecular weight: 545.14) and is available in high-purity forms (>98%) for research purposes . Despite its activity, its clinical significance remains unclear due to its low systemic exposure and lack of reported clinical data .
Preparation Methods
Metabolic Preparation Pathways
Hepatic Biotransformation via CYP3A4
Lurasidone metabolite 14326 is primarily synthesized in vivo through hepatic metabolism mediated by cytochrome P450 3A4 (CYP3A4). This enzyme facilitates oxidative N-dealkylation and hydroxylation of the parent compound, lurasidone, resulting in the formation of multiple metabolites, including 14326 . The hydroxylation occurs at the 5α/6α positions of the decahydroisoquinoline ring system, retaining the core structure while introducing a hydroxyl group that enhances solubility.
Key enzymatic steps :
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Oxidative N-dealkylation : Cleavage of the piperazine-linked benzisothiazole moiety.
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Hydroxylation : Addition of a hydroxyl group at the 5α/6α position, mediated by CYP3A4’s oxygenase activity.
In Vivo Pharmacokinetic Considerations
The metabolite’s formation is dose-dependent and influenced by CYP3A4 inhibitors/inducers. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases lurasidone plasma concentrations, indirectly elevating metabolite levels .
Laboratory Synthesis Methods
Chemical Synthesis from Lurasidone
Laboratory-scale synthesis involves controlled hydroxylation of lurasidone using catalytic systems. A typical protocol includes:
Reagents :
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Lurasidone hydrochloride (starting material)
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CYP3A4 enzyme mimics (e.g., iron-porphyrin complexes)
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NADPH (cofactor for oxidation)
Procedure :
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Dissolve lurasidone in a buffered solution (pH 7.4).
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Add iron-porphyrin catalyst and NADPH.
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Incubate at 37°C for 24 hours under aerobic conditions.
Yield : ~15–20% (optimization required for industrial scaling).
Solubility-Driven Formulation Strategies
Due to its low aqueous solubility (logP = 3.97), specialized formulations are necessary for in vitro and in vivo studies .
Table 1: Stock Solution Preparation
Concentration (mM) | Amount of this compound | Solvent Volume |
---|---|---|
1 | 1 mg | 1.97 mL DMSO |
5 | 5 mg | 9.83 mL DMSO |
10 | 10 mg | 19.66 mL DMSO |
Data derived from . |
In Vitro Formulation Protocols
Injection Formulations
Three primary formulations are used for preclinical studies:
Formulation 1 (DMSO/Tween 80/Saline) :
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Components : 10% DMSO, 5% Tween 80, 85% saline.
-
Procedure :
Formulation 2 (DMSO/PEG300/Tween 80/Saline) :
Formulation 3 (DMSO/Corn Oil) :
Analytical and Quality Control Measures
Purity Assessment
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HPLC : >98% purity using C18 columns (acetonitrile/water, 0.1% trifluoroacetic acid) .
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Mass Spectrometry : m/z 508.25 (M+H)+ confirms molecular identity .
Structural Confirmation
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NMR : Key peaks include δ 7.6–7.8 ppm (benzisothiazole protons) and δ 4.1–4.3 ppm (hydroxyl-bearing carbons) .
Industrial-Scale Challenges
Catalytic Efficiency
Current yields from enzymatic synthesis remain suboptimal (~20%), necessitating improved biocatalysts or synthetic routes.
Solubility Optimization
Nanoparticle encapsulation and cyclodextrin complexes (e.g., SBE-β-CD) are under investigation to enhance bioavailability .
Chemical Reactions Analysis
Lurasidone metabolite 14326 undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This involves the replacement of functional groups within the molecule, often under the influence of specific reagents.
Common reagents used in these reactions include cytochrome P450 enzymes, NADPH, and oxygen . The major products formed from these reactions are hydroxylated and dealkylated metabolites .
Scientific Research Applications
Pharmacological Properties
Lurasidone is metabolized mainly by the cytochrome P450 enzyme system, particularly CYP3A4, resulting in several metabolites. Among these, ID-14326 is noted for its pharmacological activity. Studies indicate that both ID-14283 and ID-14326 exhibit significant activity at dopamine D2 and serotonin 5-HT2A receptors, contributing to their antipsychotic effects .
Table 1: Metabolite Profile of Lurasidone
Metabolite | Activity | Percentage of Parent Exposure |
---|---|---|
ID-14283 | Active | ~24% |
ID-14326 | Active | ~3% |
ID-20219 | Inactive | ~49% |
ID-20220 | Inactive | ~31% |
Treatment of Schizophrenia
Lurasidone and its metabolites have been studied extensively in clinical trials for schizophrenia. The efficacy of Lurasidone has been demonstrated through various placebo-controlled studies showing significant improvements in symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) and Brief Psychiatric Rating Scale (BPRS) . Although specific data on ID-14326 in clinical settings is limited, its role as an active metabolite suggests it may contribute to the overall therapeutic effect.
Management of Bipolar Depression
ID-14326 also plays a role in treating depressive episodes associated with bipolar disorder. Clinical trials have shown that Lurasidone significantly reduces depressive symptoms compared to placebo, with improvements noted in the Montgomery–Åsberg Depression Rating Scale (MADRS) scores . The presence of active metabolites like ID-14326 may enhance the antidepressant properties of Lurasidone.
Safety and Tolerability
Lurasidone is generally well-tolerated, with a side effect profile that includes akathisia and nausea as common adverse events . The metabolites, including ID-14326, have been shown to have a lower incidence of extrapyramidal symptoms compared to other antipsychotics, potentially due to their receptor binding profiles .
Table 2: Common Adverse Effects Associated with Lurasidone
Adverse Effect | Incidence (%) |
---|---|
Akathisia | 10 |
Nausea | 8 |
Weight Gain | Minimal |
Sedation | Low |
Future Research Directions
Future studies are needed to further elucidate the specific roles of Lurasidone metabolite 14326 in clinical outcomes. Research could focus on:
- Pharmacokinetic Studies : Understanding how variations in metabolism affect the therapeutic efficacy of Lurasidone.
- Comparative Efficacy Trials : Evaluating the effectiveness of Lurasidone against other atypical antipsychotics while considering the contributions of its metabolites.
- Long-term Safety Assessments : Investigating the long-term effects of using Lurasidone and its metabolites in diverse patient populations.
Mechanism of Action
Lurasidone metabolite 14326 exerts its effects by interacting with several molecular targets:
Dopamine D2 receptors: It acts as an antagonist, reducing the effects of dopamine and alleviating symptoms of schizophrenia.
Serotonin 5-HT2A receptors: It also acts as an antagonist at these receptors, contributing to its antipsychotic effects.
Serotonin 5-HT7 receptors: The metabolite has antagonistic activity at these receptors, which may play a role in its therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Pharmacological and Metabolic Properties
Compound | Parent Drug | Activity | Plasma Concentration (% of Dose) | Half-Life (Hours) | Purity (%) | Clinical Data Availability |
---|---|---|---|---|---|---|
Lurasidone metabolite 14326 | Lurasidone | Active | 3% | 7.48–10 | >98 | No |
Lurasidone metabolite 14283 | Lurasidone | Active | 26% | 7.48–10 | >99 | No |
Hydroxy Iloperidone | Iloperidone | Active | Not reported | Not reported | 99.89 | No |
N-Desmethyl Imatinib | Imatinib | Active | Not reported | Not reported | 95.34 | No |
Modecainide | Encainide | Active | Not reported | Not reported | >98 | No |
Key Comparisons
Activity and Potency
- ID-14326 vs. ID-14283 : Both are active metabolites of lurasidone, but ID-14283 achieves higher plasma concentrations (26% vs. 3% of the parent dose), suggesting a more significant role in lurasidone’s therapeutic effects .
- ID-14326 vs. Hydroxy Iloperidone : Hydroxy Iloperidone, a metabolite of the antipsychotic iloperidone, shares structural similarities with ID-14326 but lacks detailed pharmacokinetic data. Both are used as reference standards in preclinical studies .
Metabolic Neutrality
- Unlike some antipsychotics (e.g., olanzapine, risperidone), lurasidone and its metabolites, including ID-14326, exhibit minimal impact on weight gain and metabolic parameters. This "gut neutrality" contrasts with metabolites of quetiapine, which are linked to sedation and weight gain .
Deuterated Analogs Deuterated forms of ID-14326 (e.g., ID-14326 D8) and ID-14283 are synthesized for research to study metabolic pathways and drug-drug interactions.
Inactive Metabolites
- Lurasidone’s major metabolites, ID-20219 and ID-20220, are pharmacologically inactive, unlike ID-14325. This highlights the variability in metabolic outcomes even within the same drug .
Table 2: Structural and Commercial Comparison
Compound | Molecular Formula | CAS Number | Supplier Examples | Research Applications |
---|---|---|---|---|
This compound | C₂₈H₃₇ClN₄O₃S | 186204-33-1 | Shanghai Yuanye Bio, Bellancom | Drug interaction studies |
Lurasidone metabolite 14283 | C₂₈H₃₇ClN₄O₃S | 186204-32-0 | MedChemExpress, TLC PharmChem | Pharmacokinetic assays |
Hydroxy Iloperidone | C₂₄H₂₈FN₃O₄ | Not reported | MedChemExpress | Metabolic stability testing |
Research Implications and Limitations
- ID-14326 serves as a tool for understanding lurasidone’s metabolism and CYP3A4-mediated drug interactions. However, its low systemic exposure limits its direct therapeutic relevance .
- Comparative studies with metabolites of other antipsychotics (e.g., quetiapine, risperidone) are scarce, hindering a comprehensive safety/efficacy analysis .
- Deuterated analogs of ID-14326 enable advanced mass spectrometry studies but require validation in human trials .
Biological Activity
Lurasidone metabolite 14326, also known as ID-14326, is a significant metabolite of the atypical antipsychotic drug lurasidone. This compound has garnered attention due to its pharmacological properties and its role in the therapeutic effects and side effects associated with lurasidone. This article explores the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, and relevant case studies.
Overview of Lurasidone and Its Metabolites
Lurasidone is primarily metabolized by the cytochrome P450 enzyme CYP3A4 in the liver, producing several metabolites, including ID-14283 and ID-14326. While ID-14283 is recognized as the primary active metabolite with significant pharmacological activity (accounting for approximately 26% of the parent drug exposure), ID-14326 represents a smaller proportion (about 3%) but still contributes to the overall therapeutic profile of lurasidone .
Key Properties of this compound
Property | Value |
---|---|
CAS Number | 186204-33-1 |
Molecular Formula | C28H36N4O3S |
Molecular Weight | 508.68 g/mol |
Bioavailability | Low (<12%) |
Half-life | 7.48 to 10 hours |
Clearance | 3902 mL/min |
Pharmacological Activity
This compound has been shown to exhibit some pharmacological activity, although it is less potent than its counterpart ID-14283. The biological activity of ID-14326 can be attributed to its interaction with various neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors.
Receptor Binding Affinity
In vitro studies indicate that Lurasidone and its metabolites inhibit various receptor activities:
- Dopamine D2 Receptors : Both lurasidone and its metabolites show affinity for D2 receptors, which is crucial for their antipsychotic effects.
- Serotonin Receptors : The metabolites also interact with serotonin receptors, contributing to mood stabilization effects.
Clinical Studies and Findings
Clinical trials assessing the pharmacokinetics and safety of lurasidone have provided insights into the role of ID-14326. For example, a study involving healthy subjects demonstrated that after administration of lurasidone, both ID-14283 and ID-14326 were detectable in plasma, with ID-14326 reaching peak concentrations that correlate with therapeutic outcomes .
Case Study: Efficacy in Schizophrenia Treatment
A recent clinical trial evaluated the efficacy of lurasidone in treating schizophrenia. Patients receiving lurasidone showed significant improvements in symptoms, which were partially attributed to the action of its metabolites, including ID-14326. The trial reported a reduction in Positive and Negative Syndrome Scale (PANSS) scores among participants .
Safety Profile and Side Effects
The safety profile of lurasidone is generally favorable; however, the presence of its metabolites can influence adverse effects. Common side effects associated with lurasidone treatment include:
- Weight gain
- Sedation
- Extrapyramidal symptoms (EPS)
ID-14326's lower potency may contribute to a reduced risk of certain side effects compared to other antipsychotics .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Lurasidone metabolite 14326 in pharmaceutical formulations?
- Methodology : A validated TLC-densitometric method using silica gel G 60F254 plates with hexane:ethyl acetate (6:4 v/v) as the mobile phase can separate Lurasidone hydrochloride (parent compound) from degradation products and matrix components. Quantification is achieved via densitometry at 323 nm, with linearity established between 100–600 ng . For higher sensitivity, LC-MS or HPLC with deuterated internal standards (e.g., Lurasidone Inactive Metabolite 14326-d8) improves precision in complex biological matrices .
Q. How can researchers differentiate between this compound and its deuterated analogs in pharmacokinetic studies?
- Methodology : High-resolution mass spectrometry (HRMS) detects isotopic patterns unique to deuterated analogs (e.g., 14326-d8). Chromatographic separation using reverse-phase columns (C18) with gradient elution (acetonitrile:water with 0.1% formic acid) resolves diastereomers, while tandem MS/MS confirms fragmentation patterns .
Q. What structural characteristics distinguish this compound from its inactive counterpart, metabolite 14283?
- Methodology : NMR spectroscopy (e.g., H, C) identifies stereochemical differences: metabolite 14326 (5β/6β-hydroxy configuration) versus 14283 (5α/6α-hydroxy). X-ray crystallography or computational modeling (e.g., molecular docking) further elucidates spatial arrangements impacting receptor binding .
Advanced Research Questions
Q. How can conflicting reports on the pharmacological activity of this compound be resolved?
- Methodology : Conduct in vitro receptor binding assays (D, 5-HT) using radiolabeled ligands to quantify affinity. Compare results with in vivo rodent models (e.g., prepulse inhibition for antipsychotic activity). Species-specific differences in metabolite exposure (e.g., rats vs. primates) must be addressed via pharmacokinetic profiling .
Q. What experimental designs are appropriate for assessing the brain penetration and distribution of this compound?
- Methodology : Radiolabeled C-14326 administered to rodents, followed by autoradiography or microdialysis, quantifies brain-to-plasma ratios. Ex vivo diffusion studies (e.g., sheep nasal mucosa) model tissue permeability .
Q. How can researchers evaluate interspecies variability in the metabolic pathways producing this compound?
- Methodology : Liver microsomes from humans, rats, and primates incubated with Lurasidone under NADPH-fortified conditions. LC-MS/MS identifies metabolite profiles, while CYP enzyme inhibitors (e.g., ketoconazole for CYP3A4) pinpoint isoforms involved .
Q. What methodologies elucidate the stereochemical configuration of this compound diastereomers?
- Methodology : Chiral chromatography (e.g., Chiralpak IA column) with polar organic mobile phases resolves 5β/6β and 5α/6α diastereomers. Circular dichroism (CD) spectroscopy confirms absolute configuration .
Q. How do deuterated analogs of this compound enhance metabolic stability studies?
- Methodology : Deuterium kinetic isotope effects (DKIE) reduce metabolic clearance. Comparative studies using 14326-d8 versus non-deuterated 14326 in hepatocyte incubations quantify stability improvements via half-life () measurements .
Q. Data Contradiction and Resolution
Q. Why are there discrepancies in classifying this compound as "active" versus "inactive"?
- Resolution : Early studies labeled 14326 as inactive due to low receptor affinity in standard assays . However, in vivo evidence suggests indirect modulation of neurotransmitter systems (e.g., acetylcholine elevation in rat brain) . Resolve contradictions using in situ microdialysis coupled with behavioral models (e.g., forced swim test for antidepressant activity) .
Q. Methodological Best Practices
- Quality Control : Use deuterated internal standards (e.g., 14326-d8) to correct for matrix effects in LC-MS .
- Species Considerations : Prioritize primate models for human-relevant pharmacokinetic predictions due to interspecies metabolic differences .
- Data Reproducibility : Document experimental parameters (e.g., mobile phase gradients, MS ionization settings) per FAIR principles to ensure replicability .
Properties
IUPAC Name |
(1S,2S,6R,7S,8S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22-,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTNTCYRWHASTQ-KBICSIMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@H]7C[C@@H]([C@H]6C5=O)[C@H](C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101099449 | |
Record name | rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101099449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186204-33-1 | |
Record name | rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186204-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101099449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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